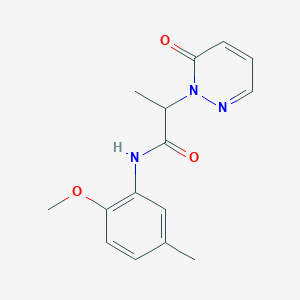
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as pyridazinones, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been shown to increase the levels of antioxidant enzymes, such as catalase and superoxide dismutase, in cells exposed to oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is that N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has a relatively short half-life in vivo, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide. One area of interest is the development of novel formulations or delivery methods that could enhance its bioavailability and efficacy. Another potential direction is the investigation of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide and its potential applications in various disease states.
Synthesis Methods
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylamine with ethyl acetoacetate to form an intermediate compound. This intermediate compound is then reacted with hydrazine hydrate to yield the final product, N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide.
Scientific Research Applications
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-6-7-13(21-3)12(9-10)17-15(20)11(2)18-14(19)5-4-8-16-18/h4-9,11H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWBKOXVVBATFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)N2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-2-(6-oxopyridazin-1(6H)-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)
![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)
![N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893593.png)

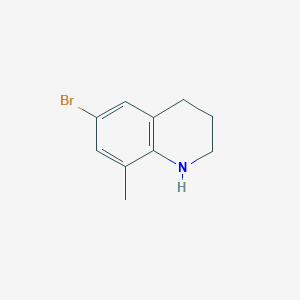
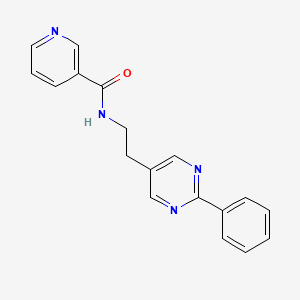
![1-(2,6-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893600.png)
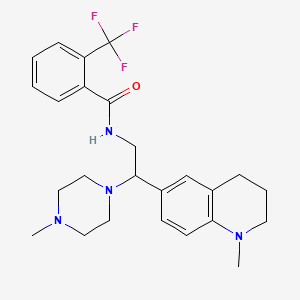
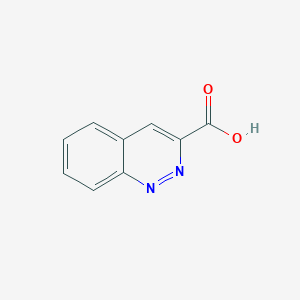
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2893604.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2893605.png)